4-(8-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile
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Overview
Description
4-(8-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile is a chemical compound with the molecular formula C14H8FN3. It is characterized by the presence of a fluoro-substituted imidazo[1,2-a]pyridine ring attached to a benzonitrile moiety.
Mechanism of Action
Target of Action
The primary target of 4-(8-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile is the Sterol 14-alpha demethylase (CYP51) protein . This protein plays a crucial role in the biosynthesis of sterols, which are vital components of cell membranes.
Mode of Action
The compound interacts with its target, the CYP51 protein, through a process known as molecular docking . This interaction inhibits the function of the CYP51 protein, leading to disruption in the biosynthesis of sterols. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of the CYP51 protein affects the sterol biosynthesis pathway . This disruption can lead to a deficiency in essential sterols, affecting the integrity and function of cell membranes. The downstream effects of this disruption are complex and depend on the specific biological context.
Result of Action
The molecular and cellular effects of the action of this compound are largely determined by its inhibition of the CYP51 protein and the resulting disruption of sterol biosynthesis . This can lead to a range of effects, from changes in cell membrane properties to potential cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile typically involves the reaction of 2-aminopyridine with a suitable fluoro-substituted benzaldehyde under acidic conditions to form the imidazo[1,2-a]pyridine core. This intermediate is then reacted with a benzonitrile derivative to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing waste and energy consumption. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
4-(8-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
4-(8-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- 4-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile
- 4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile
- 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile
Uniqueness
4-(8-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug design and materials science .
Properties
IUPAC Name |
4-(8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FN3/c15-12-2-1-7-18-9-13(17-14(12)18)11-5-3-10(8-16)4-6-11/h1-7,9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSMRIGLQCMNLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)F)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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